2-(4-Bromo-2-methoxyphenyl)acetamide
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Overview
Description
2-(4-Bromo-2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromo-2-methoxyphenyl group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-methoxyphenyl)acetamide can be achieved through several methods:
Wohl-Ziegler Reaction: This involves the bromination of N-(4-methoxyphenyl)acetamide using N-bromosuccinimide (NBS) under radical conditions.
Schotten-Baumann Reaction: This method involves the reaction of bromoacetyl chloride with p-anisidine in the presence of a base to form the desired acetamide.
Chan-Lam Coupling: This method uses 4-methoxyphenylboronic acid and a suitable reactant under copper-catalyzed conditions to form the acetamide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The Wohl-Ziegler reaction is particularly favored due to its efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted acetamides.
- Oxidation reactions produce phenolic derivatives.
- Reduction reactions result in amine derivatives.
Scientific Research Applications
2-(4-Bromo-2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on aralkylamine dehydrogenase, affecting metabolic pathways .
Comparison with Similar Compounds
- N-(4-Methoxyphenyl)acetamide (CAS: 51-66-1)
- 2-Bromo-N-(3-methoxyphenyl)acetamide (CAS: 29182-94-3)
- 2-Chloro-N-(4-methoxyphenyl)acetamide (CAS: 22303-36-2)
- 2-Cyano-N-(4-methoxyphenyl)acetamide (CAS: 5382-38-7)
Comparison: 2-(4-Bromo-2-methoxyphenyl)acetamide is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and biological activity compared to its analogs. The bromine atom enhances its electrophilic properties, making it more reactive in substitution reactions .
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFGUFVZBANGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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